molecular formula C19H20BrNO3 B8515260 ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate

ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate

Cat. No.: B8515260
M. Wt: 390.3 g/mol
InChI Key: ARULFPACDPOJDA-UHFFFAOYSA-N
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Description

ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, methyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-methylbenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methylbenzoic acid.

    Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 5-bromo-2-methylbenzoate.

    Amidation: The ester is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets. The bromine atom and ester functional group play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity and effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar in structure but lacks the additional methyl and amino groups.

    Ethyl 3,5-dimethylbenzoate: Similar in structure but lacks the bromine and amino groups.

    Ethyl 4-aminobenzoate: Similar in structure but lacks the bromine and methyl groups.

Uniqueness

ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate is unique due to the presence of both bromine and amino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C19H20BrNO3/c1-5-24-19(23)14-8-12(3)17(13(4)9-14)21-18(22)16-10-15(20)7-6-11(16)2/h6-10H,5H2,1-4H3,(H,21,22)

InChI Key

ARULFPACDPOJDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C2=C(C=CC(=C2)Br)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-methyl-benzoic acid (1.35 g, 6.15 mmol) in THF (15 ml), CH2Cl2 (15 ml) and DMF (14.27 μl, 184.57 moles) is added dropwise oxalyl chloride (587.12 μl, 6.77 mmoles) at 0° C. and reaction mixture is slowly allowed to warm to ambient temperature. After 2 hours, the solvent is removed under reduced pressure. To the residue CH2Cl2 (30 ml) is added and reaction mixture is cooled to 0° C., then ethyl 4-amino-3,5-dimethyl-benzoate (1.19 g, 6.15 mmol) is added followed by 4-pyridinamine, N,N-dimethyl-(37.58 mg, 307.61 mmoles) and pyridine (1.49 ml, 18.46 mmoles). The cooling bath is removed and the clear solution is allowed to warm to ambient temperature. After 5 hours, the solvent is removed and the reaction mixture is diluted with ethyl acetate and washed with 1N HCl, saturated solution of sodium bicarbonate, and brine. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is triturated with hexanes and the resulting solids were collected by filtration to give the title compound as a white solid (1.80 g; 75.2%). Mass spectrum (m/z): 390.2 (M+1).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
14.27 μL
Type
reactant
Reaction Step One
Quantity
587.12 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.49 mL
Type
reactant
Reaction Step Four
Yield
75.2%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-methyl-benzoic acid (1.35 g, 6.15 mmol) in THF (15 ml), CH2Cl2 (15 ml) and DMF (14.27 μl, 184.57 μmoles) is added dropwise oxalyl chloride (587.12 μl, 6.77 mmoles) at 0° C. and reaction mixture is slowly allowed to warm to ambient temperature. After 2 hours, the solvent is removed under reduced pressure. To the residue CH2Cl2 (30 ml) is added and reaction mixture is cooled to 0° C., then ethyl 4-amino-3,5-dimethyl-benzoate (1.19 g, 6.15 mmol) is added followed by 4-pyridinamine, N,N-dimethyl-(37.58 mg, 307.61 μmoles) and pyridine (1.49 ml, 18.46 mmoles). The cooling bath is removed and the clear solution is allowed to warm to ambient temperature. After 5 hours, the solvent is removed and the reaction mixture is diluted with ethyl acetate and washed with 1N HCl, saturated solution of sodium bicarbonate, and brine. The organic layers are combined and dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is triturated with hexanes and the resulting solids were collected by filtration to give the title compound as a white solid (1.80 g; 75.2%). Mass spectrum (m/z): 390.2 (M+1).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
587.12 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
14.27 μL
Type
catalyst
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.49 mL
Type
reactant
Reaction Step Four
Yield
75.2%

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